3-羟基-2-(2-噻吩基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

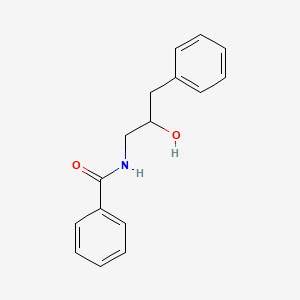

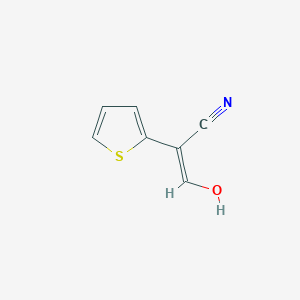

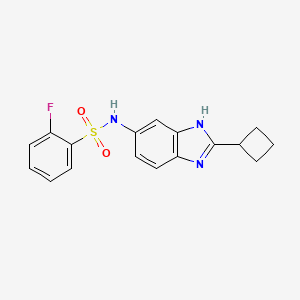

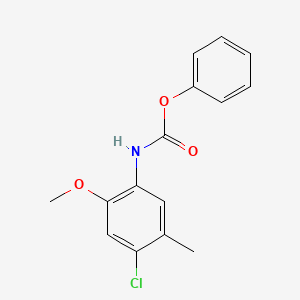

3-Hydroxy-2-(2-thienyl)acrylonitrile is a biochemical compound used for proteomics research . It has a molecular formula of C7H5NOS and a molecular weight of 151.19 .

Synthesis Analysis

The compound can be prepared by a Knoevenagel reaction of 2-(thiophen-2-yl)acetonitrile with the corresponding aryl aldehyde and catalytic amounts of piperidine in hot ethanol .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-(2-thienyl)acrylonitrile is characterized by the presence of a thiophene ring, a hydroxyl group, and an acrylonitrile group .Chemical Reactions Analysis

The compound acts as a fascinating building block of many bioactive compounds due to the presence of both electrophilic and nucleophilic centers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.19 and a molecular formula of C7H5NOS . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved data.科学研究应用

药物化学与药物研发

包括3-羟基-2-(2-噻吩基)丙烯腈在内的3-羟基-2-芳基丙烯酸酯的发现是药物化学和有机化学领域的重大突破 。研究人员一直在探索它作为设计生物活性化合物的构建模块的潜力。它独特的亲电和亲核中心的组合使其成为药物开发的有吸引力的支架。

抗癌特性

研究人员已经研究了3-羟基-2-(2-噻吩基)丙烯腈对肝癌细胞的抗增殖活性。 值得注意的是,该化合物的某些衍生物(1a、1b、1c 和 1e)对肝癌细胞表现出高活性,表明其具有作为抗癌剂的潜力 。进一步的研究旨在优化其疗效和安全性。

体内

3-Hydroxy-2-(2-thienyl)acrylonitrile has been studied for its potential use in the treatment of various diseases and conditions. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

体外

3-Hydroxy-2-(2-thienyl)acrylonitrile has been studied for its potential use in in vitro experiments. It has been found to have anti-bacterial, anti-fungal, and anti-viral properties, and has been studied for its potential use in the treatment of various infections. It has also been studied for its potential use in the treatment of various genetic disorders.

作用机制

The exact mechanism of action of 3-Hydroxy-2-(2-thienyl)acrylonitrile is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, as well as by modulating the expression of certain genes.

生物活性

3-Hydroxy-2-(2-thienyl)acrylonitrile has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have anti-bacterial, anti-fungal, and anti-viral properties.

Biochemical and Physiological Effects

3-Hydroxy-2-(2-thienyl)acrylonitrile has been found to have a variety of biochemical and physiological effects. It has been found to modulate the expression of certain genes, inhibit the activity of certain enzymes and proteins, and alter the activity of various metabolic pathways.

实验室实验的优点和局限性

The use of 3-Hydroxy-2-(2-thienyl)acrylonitrile in laboratory experiments has several advantages and limitations. The advantages include its low cost, ease of synthesis, and wide range of potential applications. The limitations include its lack of long-term stability, potential for toxicity, and lack of a full understanding of its pharmacodynamics.

未来方向

There are several potential future directions for the study of 3-Hydroxy-2-(2-thienyl)acrylonitrile. These include further research into its potential applications in the treatment of various diseases and conditions, further research into its mechanism of action, further research into its potential use in in vitro experiments, further research into its biochemical and physiological effects, and further research into its pharmacodynamics. Additionally, further research into its potential advantages and limitations for laboratory experiments and its potential toxicity is needed.

合成方法

3-Hydroxy-2-(2-thienyl)acrylonitrile can be synthesized using a three-step reaction process. The first step involves the reaction of 2-chloro-3-buten-2-one with 2-thiophenecarboxaldehyde in the presence of sodium hydroxide to produce 3-hydroxy-2-(2-thienyl)-2-butenal. The second step involves the reaction of this product with 2-chloroacrylonitrile in the presence of sodium hydroxide to produce 3-hydroxy-2-(2-thienyl)acrylonitrile. The third step involves the reaction of this product with sodium hydroxide to produce 3-hydroxy-2-(2-thienyl)acrylamide.

安全和危害

属性

IUPAC Name |

(E)-3-hydroxy-2-thiophen-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMRUXPSESSECC-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C/O)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

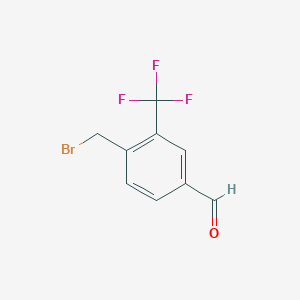

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)

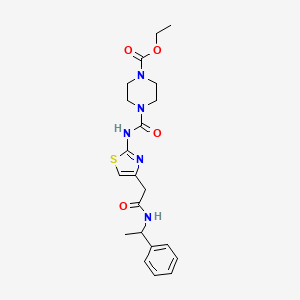

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)

![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)